molecular formula C26H25NO2 B298493 N-(4-acetylphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide

N-(4-acetylphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide

Cat. No. B298493
M. Wt: 383.5 g/mol
InChI Key: NUOBPJWQNZKZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide, commonly known as BAM, is a cyclopropane-based molecule that has gained significant attention in the scientific community due to its potential applications in various fields. BAM is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of BAM is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BAM has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. BAM has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
BAM has been shown to have various biochemical and physiological effects. In vitro studies have shown that BAM inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BAM has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation. In vivo studies have shown that BAM has potential as an anti-inflammatory agent, as it reduces the production of pro-inflammatory cytokines and inhibits the infiltration of immune cells into inflamed tissues.

Advantages and Limitations for Lab Experiments

BAM has various advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be synthesized in large quantities and with high purity. This makes it ideal for use in various experiments, including medicinal chemistry and catalysis. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that BAM is not water-soluble, which makes it difficult to use in experiments that require aqueous solutions.

Future Directions

There are various future directions for the study of BAM. One direction is to further explore its potential as an anti-cancer agent, as it has shown promising results in vitro. Another direction is to study its potential as an anti-inflammatory agent, as it has shown potential in vivo. Additionally, the mechanism of action of BAM needs to be further elucidated, which will help in the design of experiments to study its effects. Finally, the synthesis method of BAM needs to be optimized to increase its yield and purity, which will make it more accessible for use in various fields.

Synthesis Methods

BAM can be synthesized using various methods, including the reaction of 4-acetylaniline with 2,2-bis(2-methylphenyl)cyclopropanecarboxylic acid chloride in the presence of a base. Another method involves the reaction of 4-acetylaniline with 2,2-bis(2-methylphenyl)cyclopropanecarboxylic acid in the presence of a coupling agent. The yield of BAM using these methods ranges from 50% to 80%.

Scientific Research Applications

BAM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, BAM has been shown to have potential as an anti-cancer agent, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BAM has also been studied for its potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. In materials science, BAM has been used as a building block for the synthesis of various materials, including polymers and dendrimers. In catalysis, BAM has been used as a ligand for the synthesis of various metal complexes, which have been shown to have potential in catalytic reactions.

properties

Molecular Formula

C26H25NO2

Molecular Weight

383.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C26H25NO2/c1-17-8-4-6-10-22(17)26(23-11-7-5-9-18(23)2)16-24(26)25(29)27-21-14-12-20(13-15-21)19(3)28/h4-15,24H,16H2,1-3H3,(H,27,29)

InChI Key

NUOBPJWQNZKZAJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2(CC2C(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4C

Canonical SMILES

CC1=CC=CC=C1C2(CC2C(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4C

Origin of Product

United States

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